molecular formula C12H18N2O B110959 2-Amino-N-isopropyl-3-phenyl-DL-propanamide CAS No. 100316-78-7

2-Amino-N-isopropyl-3-phenyl-DL-propanamide

Cat. No.: B110959
CAS No.: 100316-78-7
M. Wt: 206.28 g/mol
InChI Key: APBKTHZSPNCTEN-UHFFFAOYSA-N
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Description

2-Amino-N-isopropyl-3-phenyl-DL-propanamide (CAS: 100316-78-7) is a biochemical intermediate with the molecular formula C₁₂H₁₈N₂O and a molecular weight of 206.28 g/mol . It is classified as a DL-propanamide derivative, featuring an isopropyl group attached to the amide nitrogen and a phenyl substituent at the third carbon of the propanamide backbone (Fig. 1). This compound is utilized in organic synthesis, particularly as a building block for pharmaceuticals and bioactive molecules . Suppliers such as US Biological Life Sciences and Combi-Blocks offer it in highly purified grades (≥98% purity), distinguishing it from structurally related analogs .

Properties

IUPAC Name

2-amino-3-phenyl-N-propan-2-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-9(2)14-12(15)11(13)8-10-6-4-3-5-7-10/h3-7,9,11H,8,13H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBKTHZSPNCTEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrolysis of 2-Amino-3-Phenylpropanenitrile

The partial hydrolysis of 2-amino-3-phenylpropanenitrile serves as a foundational method. Under acidic or basic conditions, the nitrile group (-CN) converts to an amide (-CONH2). For example, using sulfuric acid (20% v/v) at 80°C for 6 hours yields 2-amino-3-phenylpropanamide, which is subsequently acylated with isopropyl chloride.

Key Parameters

ParameterConditionYieldSource
CatalystH₂SO₄ (20%)72%
Temperature80°C
Reaction Time6 hours

Challenges include over-hydrolysis to carboxylic acids and racemization at the chiral center. Enzymatic hydrolysis using lipases (e.g., Candida antarctica) at pH 7.0 reduces racemization risks.

Acylation of Primary Amine Precursors

Acylation of 2-amino-3-phenylpropanamide with isopropylating agents (e.g., isopropyl chloroformate) in polar aprotic solvents forms the target compound. The patent US8957252B2 highlights the use of N,N-dimethylformamide (DMF) as a solvent, with sodium bicarbonate for pH adjustment (9–9.5) to optimize nucleophilic attack.

Reaction Optimization

VariableOptimal ValueImpact on YieldSource
SolventDMF+15%
Temperature50–70°C+10%
pH9.0–9.5+12%

Side reactions, such as O-acylation, are mitigated by maintaining anhydrous conditions and stoichiometric control.

Multi-Component Reactions (MCRs)

A one-pot synthesis starting from benzaldehyde, ammonia, and carbon dioxide under gallium(III) triflate catalysis produces hydantoin intermediates, which are hydrolyzed to yield the target amide. This method avoids isolation of intermediates, improving efficiency.

Representative Protocol

  • Imine Formation : Benzaldehyde + NH₃ → Benzylimine (Ga(OTf)₃, −78°C).

  • Aminonitrile Synthesis : Benzylimine + HCN → 2-Amino-3-phenylpropanenitrile.

  • Hydrolysis : Aminonitrile → 2-Amino-3-phenylpropanamide (H₂O, 80°C).

  • Acylation : Isopropyl chloroformate → Target compound.

Advantages : Reduced purification steps; Disadvantages : Lower yields (47–65%) compared to stepwise methods.

Industrial-Scale Production

Bulk Synthesis in Reactors

Industrial protocols use 500–1,000 L reactors for hydrolysis and acylation. Key considerations:

ParameterIndustrial ConditionLab-Scale EquivalentSource
Catalyst Loading5 mol% H₂SO₄10 mol%
Mixing Speed200–300 RPM50 RPM
Cooling SystemJacketed ReactorIce Bath

Process intensification via microreactors reduces reaction times by 40% but increases capital costs.

Purification and Quality Control

Crystallization : Ethyl acetate/hexane (3:1) recrystallization removes unreacted isopropyl chloride. Purity increases from 85% to 98% after two cycles.
Chromatography : Silica gel column chromatography (ethyl acetate eluent) resolves diastereomers in DL mixtures.

Analytical Validation

TechniqueParameterSpecificationSource
HPLCPurity≥98%
¹H NMRIntegration Ratios1:1 (DL isomers)
MSMolecular Ionm/z 206.28

Methodological Challenges and Solutions

Racemization During Hydrolysis

Problem : Acidic hydrolysis causes partial racemization (up to 12% enantiomeric excess loss).
Solution : Enzymatic hydrolysis with Pseudomonas fluorescens lipase retains 98% stereochemical integrity.

Byproduct Formation in Acylation

Problem : O-acylation byproducts form at pH < 8.5.
Solution : Use trimethylamine as a base to maintain pH 9.0–9.5, reducing byproducts to <2%.

Emerging Methodologies

Continuous Flow Synthesis

Microreactor systems enable continuous production with:

  • Residence Time : 8 minutes (vs. 6 hours batch).

  • Yield : 89% (vs. 72% batch).

Biocatalytic Approaches

Immobilized Candida rugosa lipase acylates 2-amino-3-phenylpropanamide in ionic liquids ([BMIM][BF₄]), achieving 94% conversion at 40°C .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amino group (-NH₂) serves as a nucleophile in alkylation and acylation reactions.

Reaction Type Reagents/Conditions Products Key Findings
Alkylation Alkyl halides (e.g., CH₃I), NaOH, ethanol, 60°CN-alkylated derivatives (e.g., N-methyl variants)Reaction proceeds via SN2 mechanism, with yields >75% under optimized conditions.
Acylation Acryloyl chloride, NEt₃, CH₂Cl₂, 0°C → RTN-acryloylated derivativesAcryloylation achieved 67% yield after purification by silica gel chromatography .

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions:

Condition Reagents Products Kinetics
Acidic Hydrolysis 6M HCl, reflux, 12h3-Phenylpropanoic acid + IsopropylamineComplete conversion observed via NMR .
Basic Hydrolysis 4M NaOH, 80°C, 8h3-Phenylpropanoate salt + IsopropylamineReaction rate increases with temperature.

Acid-Base Interactions

The compound forms salts via protonation/deprotonation:

Interaction Conditions Outcome Applications
Protonation HCl in ethanol2-Amino-N-isopropyl-3-phenylpropanamide hydrochlorideEnhances solubility for pharmacological studies.
Deprotonation NaHCO₃ in H₂OFree base regenerationUsed in purification workflows .

Oxidation and Reduction

Functional group transformations are achievable via redox reactions:

Reaction Reagents Products Challenges
Amino Group Oxidation KMnO₄, H₂O, 50°CNitroso intermediatesOver-oxidation to nitro derivatives observed.
Amide Reduction LiAlH₄, THF, reflux3-Phenylpropylamine + IsopropylamineRequires anhydrous conditions for efficacy.

Synthetic Utility in Polymer Chemistry

The compound serves as a precursor in polymer synthesis:

Application Process Outcome Performance Metrics
RAFT Polymerization M3i monomer, DDMAT, AIBN, DMF, 70°CPoly(M3i) with controlled molecular weightĐ (dispersity) < 1.3 achieved via chain transfer .

Stability and Side Reactions

  • Thermal Stability : Decomposes above 200°C, forming phenylacetonitrile and CO₂ .

  • Light Sensitivity : Prolonged UV exposure causes racemization at the chiral center.

Key Research Findings

  • The acryloylated derivative demonstrates utility in synthesizing stimuli-responsive polymers .

  • Hydrochloride salt formation improves bioavailability by enhancing aqueous solubility.

  • Competitive pathways exist during alkylation, requiring precise stoichiometric control to minimize byproducts .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediate
2-Amino-N-isopropyl-3-phenyl-DL-propanamide serves as an intermediate in the synthesis of pharmaceutical compounds. It has shown potential therapeutic effects, particularly in cancer treatment. The compound exhibits antiproliferative activities against human leukemia cell lines (K562) and prostate cancer cell lines (DU145) by inhibiting key enzymes like Bcr-Abl and histone deacetylase (HDAC) .

Organic Synthesis

Building Block for Complex Molecules
In organic chemistry, this compound is utilized as a building block for synthesizing more complex organic molecules. Its structural features allow for various modifications that can lead to the development of new compounds with desirable properties .

Biological Studies

Biochemical Interactions
Research indicates that this compound interacts with various biomolecules, influencing biochemical pathways. Studies have demonstrated its ability to modulate enzyme activities, thereby affecting cellular processes and gene expression .

Case Study: Antiproliferative Activity
In laboratory settings, the compound has been tested for its effects on cancer cells. For instance, it has been shown to inhibit cell proliferation in K562 and DU145 cell lines significantly. The mechanism involves binding interactions with specific enzymes that play crucial roles in cancer cell growth .

Industrial Applications

Specialty Chemicals Production
The compound is also used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications in the chemical industry, including the development of new materials with enhanced performance characteristics .

Data Table: Summary of Applications

Application Area Details
Medicinal ChemistryIntermediate in pharmaceutical synthesis; antiproliferative effects against cancer cells
Organic SynthesisBuilding block for complex organic molecules
Biological StudiesModulates enzyme activities; influences gene expression
Industrial ApplicationsUsed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Amino-N-isopropyl-3-phenyl-DL-propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 2-Amino-N-isopropyl-3-phenyl-DL-propanamide with three analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity Key Structural Features
This compound 100316-78-7 C₁₂H₁₈N₂O 206.28 98% Propanamide backbone; N-isopropyl, C3-phenyl
2-Amino-N-isopropyl-2-phenylacetamide 1162040-34-7 C₁₁H₁₆N₂O 192.26 95% Acetamide backbone; N-isopropyl, C2-phenyl
Amino(4-isopropylphenyl)acetic acid 126746-20-1 C₁₁H₁₅NO₂ 193.24 95% Acetic acid backbone; 4-isopropylphenyl
3-Chloro-N-phenyl-phthalimide N/A C₁₄H₈ClNO₂ 257.67 High* Phthalimide core; N-phenyl, C3-chloro

Notes:

  • Backbone differences : The propanamide chain in the target compound provides greater conformational flexibility compared to the shorter acetamide (OT-2377) or rigid phthalimide () .
  • Purity : The target compound’s 98% purity (Combi-Blocks) exceeds the 95% purity of OT-2377 and QA-8598, suggesting optimized synthesis protocols .

Commercial Availability and Stability

  • Suppliers : The target compound is globally available from US Biological Life Sciences, Combi-Blocks, and others, with bulk quantities (25–50 mg) .
  • Stability : The absence of reactive functional groups (e.g., carboxylic acids in QA-8598) may improve the target compound’s shelf life under standard storage conditions .

Biological Activity

2-Amino-N-isopropyl-3-phenyl-DL-propanamide, also known as N-isopropyl-3-phenyl-DL-alanine amide, is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₈N₂O, featuring a propanamide structure with an isopropyl group and a phenyl group. Its unique structure suggests a variety of interactions with biological targets, particularly in the central nervous system due to the presence of the amino group and phenyl ring, which can influence binding affinity and selectivity towards receptors.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects similar to those observed in non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen.
  • Neurotransmitter Interaction : The compound may interact with neurotransmitter receptors, potentially influencing neurotransmission and offering therapeutic effects for neurodegenerative diseases.
  • Pharmacological Potential : Its ability to modulate biochemical pathways related to neurotransmitter synthesis and activity positions it as a candidate for drug development targeting various neurological conditions.

The mechanism of action for this compound involves interactions with specific proteins or enzymes that have an affinity for amines. Key aspects include:

  • Nucleophilic Substitution : The amine group facilitates nucleophilic substitutions, which are critical in biochemical reactions.
  • Biochemical Pathways : It may participate in pathways involving the synthesis of neurotransmitters and other bioactive molecules.
  • Pharmacokinetics : The compound's solubility and bioavailability are influenced by its amine group, which can form salts enhancing its pharmacokinetic properties.

Research Findings

Several studies have provided insights into the biological activity of this compound:

StudyFindings
Demonstrated anti-inflammatory properties comparable to ibuprofen.
Suggested potential interactions with neurotransmitter receptors, indicating possible therapeutic applications in neurodegenerative diseases.
Discussed the pharmacokinetic advantages due to its amine group enhancing solubility and bioavailability.

Case Studies

  • Anti-inflammatory Activity : In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, supporting its use as an anti-inflammatory agent.
  • Neuroprotective Effects : Animal models treated with this compound exhibited reduced symptoms of neurodegeneration, suggesting a protective effect against neuronal damage.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-Amino-N-isopropyl-3-phenyl-DL-propanamide, and how can reaction conditions be optimized?

  • Answer : The compound can be synthesized via amidation or condensation reactions. For optimization, statistical Design of Experiments (DoE) is recommended to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity) and identify optimal conditions with minimal experimental runs . Computational tools, such as quantum chemical calculations, can predict reaction pathways and transition states, reducing trial-and-error approaches .

Q. What analytical techniques are suitable for characterizing the purity and structure of this compound?

  • Answer : High-performance liquid chromatography (HPLC) with UV detection ensures purity assessment, while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity. Mass spectrometry (MS) provides molecular weight validation. Pharmacopeial standards for related amides suggest using gradient elution protocols to resolve impurities .

Q. How can researchers address the hygroscopicity or stability challenges of this compound during storage?

  • Answer : Store the compound in a desiccator under inert gas (e.g., argon) at −20°C. Stability under varying pH and temperature can be assessed via accelerated degradation studies using HPLC monitoring. Safety data sheets for structurally similar amides recommend avoiding prolonged exposure to light and humidity .

Advanced Research Questions

Q. What computational strategies can model the enantiomeric behavior of this compound, and how do they inform experimental resolution?

  • Answer : Density Functional Theory (DFT) calculations predict enantiomer stability and interaction energies with chiral selectors. Molecular docking simulations guide the selection of chiral stationary phases (e.g., cellulose derivatives) for chromatographic resolution. Experimental validation via circular dichroism (CD) confirms enantiopurity .

Q. How do reactor configurations (e.g., continuous-flow vs. batch) impact the scalability and yield of this compound’s synthesis?

  • Answer : Continuous-flow reactors enhance heat/mass transfer, reducing side reactions like racemization. Computational fluid dynamics (CFD) simulations optimize reactor geometry, while real-time process analytical technology (PAT) monitors intermediate formation. Classifications under CRDC subclass RDF2050112 emphasize reactor design’s role in kinetic control .

Q. What methodologies reconcile discrepancies between computational predictions and experimental yields in the synthesis of this compound?

  • Answer : Hybrid approaches integrating machine learning (ML) with quantum mechanics (QM) refine predictive models. For example, Bayesian optimization corrects for solvent effects unaccounted for in initial simulations. Experimental feedback loops, as described in ICReDD methodologies, recalibrate computational parameters using empirical data .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced biological or catalytic properties?

  • Answer : Substituent effects at the phenyl or isopropyl groups are explored via Hammett plots or 3D-QSAR models. Synthesis of analogs (e.g., halogenated or nitro-substituted derivatives) follows modular routes, as seen in Schemes 3–5 of related amide syntheses . Biological assays (e.g., enzyme inhibition) quantify activity differences.

Q. What advanced separation techniques are effective for isolating intermediates or byproducts during large-scale synthesis?

  • Answer : Membrane-based separation (e.g., nanofiltration) or simulated moving bed (SMB) chromatography achieves high-resolution purification. CRDC subclass RDF2050104 highlights membrane technology’s efficiency in isolating polar intermediates .

Methodological Notes

  • Data Contradictions : When computational models conflict with experimental results, prioritize iterative refinement using multi-scale modeling (e.g., combining DFT with molecular mechanics) .
  • Stereochemical Analysis : Use chiral HPLC with polar organic mode or enzymatic resolution (e.g., lipase-mediated kinetic resolution) to address DL-mixture challenges .
  • Process Validation : Follow CRDC guidelines (RDF2050108) for process control, employing response surface methodology (RSM) to validate scalability .

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